molecular formula C21H18FN3O4S B6585833 N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251611-93-4

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6585833
CAS No.: 1251611-93-4
M. Wt: 427.5 g/mol
InChI Key: JCEJVRDKIVMVIW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a dihydroindenyl moiety linked via an acetamide bridge to a sulfonylated dihydropyridazinyl group. The dihydropyridazinone core may contribute to π-π stacking and hydrogen-bonding capabilities, which are critical for binding to biological targets.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-15-5-3-6-16(12-15)30(28,29)20-10-11-21(27)25(24-20)13-19(26)23-18-9-8-14-4-1-2-7-17(14)18/h1-7,10-12,18H,8-9,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEJVRDKIVMVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:

Compound Name / ID Core Structure Key Substituents/Modifications Reported Properties/Activities Reference(s)
Target compound Dihydropyridazinyl-acetamide 3-Fluorobenzenesulfonyl; 2,3-dihydro-1H-inden-1-yl Structural rigidity; potential for sulfonamide-mediated target engagement -
11o (S)-1-(2-(benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-...) Benzodiazepine-acetamide Benzylamino, isobutyl, methylpyridinylamino Purity: 96%; [α]D30 = +39.0 (c 0.1, MeOH)
11p (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-...) Benzodiazepine-acetamide But-3-en-1-yl, methylpyridinylamino Not explicitly reported; likely similar scaffold to 11o
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide Indenyl-acetamide Cyclopentyl, 3-oxo-indenyl Crystallographic characterization; conformational analysis
(1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol Dihydroindenol Benzyl, stereospecific hydroxyl Stereochemical stability; molecular packing studies
**(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[...] Tetrahydropyrimidinyl-acetamide 2,6-Dimethylphenoxy, tetrahydropyrimidinyl No explicit data; phenoxy group may enhance lipophilicity

Structural and Functional Insights

  • Core Scaffold Differences :

    • The target compound’s dihydropyridazinyl-acetamide core contrasts with the benzodiazepine-acetamide scaffolds of 11o and 11p . While the latter may prioritize binding to GABA receptors or proteases, the dihydropyridazinyl group in the target compound could favor kinase or phosphatase interactions.
    • The dihydroindenyl group in the target compound and N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide shares conformational rigidity, but the 3-oxo modification in the latter may alter hydrogen-bonding capacity.
  • Synthetic and Analytical Considerations :

    • Compounds like 11o and 11p were synthesized with >95% purity, suggesting robust synthetic routes for acetamide-linked analogs . The target compound may require similar chromatographic optimization (e.g., MeOH:CH2Cl2 systems).
    • Crystallographic studies using SHELX software (e.g., for N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide ) could guide structural elucidation of the target compound’s dihydroindenyl moiety.

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